CLK8 -

CLK8

Catalog Number: EVT-3123853
CAS Number:
Molecular Formula: C29H26N2O6
Molecular Weight: 498.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

CLK8, a small molecule identified as a CLOCK-binding inhibitor, plays a significant role in modulating circadian rhythms by disrupting the interaction between the CLOCK protein and its transcriptional co-regulator, Brain and Muscle Arnt-like Protein 1 (BMAL1). This disruption interferes with the nuclear translocation of CLOCK, which is critical for its function in regulating circadian rhythms. Research indicates that CLK8 enhances the amplitude of circadian rhythms without altering their period length, making it a potential candidate for therapeutic applications in managing disorders associated with disrupted circadian mechanisms, such as metabolic diseases and mood disorders .

Source

CLK8 was discovered through a structure-based molecular docking approach that screened approximately two million small molecules to identify candidates that specifically bind to the CLOCK-BMAL1 interface. The compound was subsequently validated using various biochemical assays and real-time monitoring systems .

Classification

CLK8 is classified as a CLOCK inhibitor and is categorized under small molecule inhibitors targeting circadian rhythm pathways. Its primary function is to modulate the activity of core clock proteins, which are essential for maintaining the physiological processes governed by circadian rhythms .

Synthesis Analysis

Methods

The synthesis of CLK8 involves several steps, typically starting from commercially available precursors. While specific synthetic routes are not detailed in the sources, small molecules like CLK8 are generally synthesized through organic chemistry techniques including:

  • Coupling reactions: To form complex structures by linking different molecular fragments.
  • Functional group modifications: To enhance binding properties or solubility.

Technical Details

Molecular Structure Analysis

Structure

CLK8's molecular structure features several key components that facilitate its binding to the CLOCK protein. The compound's design allows it to fit into a specific binding pocket formed by the α2 helix of the basic helix-loop-helix (bHLH) domain and the Hβ strand of the PAS-A domain of CLOCK .

Data

  • Molecular Formula: C29H26N2O6
  • Molecular Weight: 498.535 g/mol
  • Appearance: Solid
  • Solubility: 10 mM in dimethyl sulfoxide

These structural characteristics are crucial for its function as an inhibitor of CLOCK activity .

Chemical Reactions Analysis

Reactions

CLK8 primarily acts by inhibiting the interaction between CLOCK and BMAL1, leading to reduced transcription of clock-controlled genes (CCGs). This inhibition alters downstream signaling pathways involved in circadian regulation, affecting various physiological processes .

Technical Details

Mechanism of Action

Process

The mechanism by which CLK8 exerts its effects involves several steps:

  1. Binding: CLK8 binds to the CLOCK protein at a specific site that disrupts its interaction with BMAL1.
  2. Disruption: This binding prevents CLOCK from translocating to the nucleus where it would typically form a complex with BMAL1.
  3. Regulation: The inhibition leads to stabilization of the negative feedback loop within the transcription/translation cycle that regulates circadian rhythms.

Research indicates that CLK8 enhances cellular circadian rhythm amplitude by stabilizing this feedback loop without affecting period length .

Data

In vivo studies have shown that administration of CLK8 (25 mg/kg intraperitoneally) significantly enhances circadian rhythm amplitude in treated mice, further supporting its potential therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid
  • Solubility: Soluble in dimethyl sulfoxide at concentrations up to 10 mM.

Chemical Properties

CLK8's chemical properties include its ability to disrupt protein-protein interactions within cellular environments, making it an effective tool for studying circadian biology. Its stability and solubility profile allow for diverse experimental applications in both in vitro and in vivo settings .

Applications

CLK8 has several scientific uses, particularly in research related to:

  • Circadian Rhythm Studies: As a tool for investigating the mechanisms underlying circadian regulation and its impact on physiological processes.
  • Therapeutic Development: Potential use in managing disorders linked to disrupted circadian rhythms such as sleep disorders, metabolic syndromes, and mood disorders.
  • Drug Design: Insights gained from CLK8's mechanism can inform future drug development targeting similar pathways involved in circadian regulation .
Mechanistic Basis of CLK8 Activity in Circadian Rhythm Modulation

Molecular Docking and Virtual Screening for CLOCK-Binding Small Molecules

The discovery of CLK8 represents a pioneering achievement in structure-based drug design targeting core circadian clock proteins. Researchers employed a computational screening approach involving molecular dynamics simulations and molecular docking to identify potential CLOCK-binding molecules from a library of approximately 2 million commercially available compounds [1] [9]. The virtual screening protocol began with energy minimization of the CLOCK protein structure (PDB ID: 4F3L), followed by molecular dynamics simulations at physiological temperature (310 K) for 10 nanoseconds to achieve structural equilibration [1]. Using AutoDock Vina for blind docking simulations, researchers prioritized compounds predicted to bind at the CLOCK-BMAL1 interface region—a critical site for heterodimer formation and transcriptional activity [1] [10].

The screening implemented stringent selection filters including Lipinski's Rule of Five compliance to ensure drug-like properties and favorable binding affinities ranging from -7 to -10 kcal/mol [1]. From the initial virtual hits, the top 500 compounds underwent visual inspection focusing on binding position relative to the CLOCK-BMAL1 interface, shape complementarity, and chemical diversity, ultimately narrowing to 100 candidates for experimental validation [1]. Through cell-based assays, including mammalian two-hybrid systems and circadian reporter monitoring in U2OS cells, CLK8 emerged as the lead compound demonstrating specific binding to CLOCK and significant effects on circadian amplitude enhancement without cytotoxicity at effective concentrations [1] [9].

Table 1: Virtual Screening Parameters for CLOCK-Binding Compound Identification

Screening ParameterSpecificationSelection Criteria
Initial Compound Library~2 million moleculesLipinski's Rule of Five compliance
Target ProteinCLOCK (PDB ID: 4F3L)Energy-minimized structure
Docking SoftwareAutoDock VinaBinding affinity: -7 to -10 kcal/mol
Binding Site FocusCLOCK-BMAL1 interfaceFavorable shape complementarity
Top Candidates100 compoundsNon-cytotoxic at 1.25 μM

Disruption of CLOCK/BMAL1 Heterodimerization: Structural and Functional Insights

CLK8 exerts its primary circadian effect by specifically targeting the protein-protein interface between CLOCK and BMAL1, thereby disrupting the formation of this transcriptionally active heterodimer. Biochemical assays demonstrated that CLK8 reduces CLOCK-BMAL1 interaction by approximately 40% in mammalian two-hybrid systems at concentrations of 10-40 μM [1]. The structural specificity of this interaction was confirmed through mutagenesis studies showing that CLK8 does not affect the binding between BMAL1 and mutant CLOCK (F80A, K220A), indicating precise targeting of the natural interface [1] [9].

Biophysical analyses including resonance energy transfer techniques (BRET/FRET) revealed that CLK8 binding induces conformational changes in CLOCK that sterically hinder BMAL1 association without promoting protein degradation [1]. This mechanism fundamentally differs from previously identified circadian modulators that target downstream components like CRY or PER proteins. Mathematical modeling of the dual feedback loop architecture further supports that disrupting the CLOCK-BMAL1 interface provides more potent phase-resetting potential compared to targeting positive loop components [6]. The functional consequence of this disruption manifests as reduced transcriptional activation at E-box promoter elements, effectively dampening the expression of core clock genes including Per, Cry, and Rev-erbα [1] [10].

Table 2: Experimental Evidence of CLOCK-BMAL1 Disruption by CLK8

Experimental MethodKey ObservationFunctional Consequence
Mammalian Two-Hybrid Assay40% reduction in CLOCK-BMAL1 interactionImpaired transcriptional activation
Mutagenesis AnalysisNo effect on CLOCK-F80A/K220A-BMAL1 bindingConfirmed interface specificity
Bioluminescence ImagingReduced E-box-driven transcriptionAmplitude enhancement without period change
Mathematical ModelingHigher sensitivity to negative loop perturbationPhase-shifting capacity prediction

Inhibition of CLOCK Nuclear Translocation: In Vitro and In Vivo Evidence

Beyond disrupting heterodimer formation, CLK8 significantly impairs the nuclear translocation of CLOCK protein—a critical step in circadian transcriptional regulation. In vitro studies using U2OS cells demonstrated that treatment with 20 μM CLK8 for 48 hours reduces nuclear CLOCK localization by approximately 50% as quantified through subcellular fractionation and immunocytochemical analysis [1] [2]. This cytoplasmic retention effect occurs without altering total CLOCK protein levels, indicating that CLK8 specifically interferes with nuclear import mechanisms rather than promoting degradation [1].

The in vivo relevance of this mechanism was established through mouse liver studies where a single intraperitoneal administration of CLK8 (25 mg/kg) significantly decreased nuclear CLOCK abundance while maintaining cytoplasmic levels [1] [9]. Importantly, this effect was specific to CLOCK protein, as nuclear translocation of BMAL1 and CRY1 remained unaffected by CLK8 treatment [1]. This selective impairment of CLOCK nuclear transport further disrupts the core circadian machinery by delaying the assembly of the transcriptional complex on E-box elements. The temporal consequence of this disruption manifests as a phase delay in circadian gene expression rhythms and contributes to the observed amplitude enhancement by desynchronizing negative arm component expression [1] [6].

Table 3: Nuclear Translocation Inhibition Across Experimental Models

Experimental SystemTreatment ProtocolQuantification MethodKey Finding
U2OS Cells (in vitro)20 μM for 48 hoursImmunofluorescence/Image Analysis50% reduction in nuclear CLOCK
Mouse Liver (in vivo)25 mg/kg single i.p.Subcellular Fractionation/Western BlotDecreased nuclear CLOCK; unaffected BMAL1/CRY1
NIH 3T3 Reporter Cells10-40 μM for 4-6 daysBmal1-dLuc rhythm analysisAmplitude enhancement; no period change

Stabilization of Negative Arm Components in the Transcriptional-Translational Feedback Loop

CLK8 exerts a paradoxical effect on the circadian system by destabilizing the positive arm (CLOCK-BMAL1) while simultaneously stabilizing the negative arm components of the transcription-translation feedback loop (TTFL). Experimental evidence indicates that CLK8 treatment enhances PER/CRY complex stability without directly binding to these proteins or altering their degradation rates [1] [7]. This indirect stabilization occurs through the compound's primary action on CLOCK-BMAL1, which reduces the transcriptional activation of Per and Cry genes, thereby creating a stoichiometric imbalance that favors PER/CRY complex persistence [1].

The stabilization effect manifests as enhanced amplitude (approximately 2-fold increase) in cellular circadian rhythms measured via Bmal1-dLuc reporter assays in U2OS and NIH 3T3 cells [1] [9]. This amplitude enhancement occurs without significant period changes, distinguishing CLK8 from other circadian modulators like CRY-stabilizing compounds that typically lengthen period [1] [10]. Mechanistically, the stabilized PER/CRY complex maintains its repressive function on CLOCK-BMAL1 activity for a longer duration within each circadian cycle, effectively strengthening the negative feedback signal. This amplitude-enhancing property is particularly relevant for addressing the dampened circadian oscillations observed in aging, metabolic disorders, and chronic jet lag conditions [1] [7]. The involvement of PER/CRY-containing macromolecular complexes with chaperone proteins further contributes to this stabilization mechanism, as these complexes exhibit temporal conformational fluidity that influences their interactome [4] [7].

Table 4: Negative Arm Stabilization Effects of CLK8

Circadian ComponentEffect of CLK8Mechanistic BasisFunctional Outcome
PER/CRY ComplexIncreased stabilityReduced transcriptional burdenExtended repression phase
TTFL DynamicsEnhanced amplitudeStrengthened negative feedbackRobust oscillation waveform
Macromolecular ComplexesAltered compositionConformational fluidity changesTemporal-specific interactions
Cellular Rhythms2-fold amplitude increasePER/CRY complex stabilizationResistance to rhythm dampening

Properties

Product Name

CLK8

IUPAC Name

2-[[2-[(8,8-dimethyl-2-oxo-4-phenyl-9,10-dihydropyrano[2,3-h]chromen-5-yl)oxy]acetyl]amino]benzamide

Molecular Formula

C29H26N2O6

Molecular Weight

498.5 g/mol

InChI

InChI=1S/C29H26N2O6/c1-29(2)13-12-19-22(37-29)15-23(35-16-24(32)31-21-11-7-6-10-18(21)28(30)34)26-20(14-25(33)36-27(19)26)17-8-4-3-5-9-17/h3-11,14-15H,12-13,16H2,1-2H3,(H2,30,34)(H,31,32)

InChI Key

SVELPNHVEDZZRQ-UHFFFAOYSA-N

SMILES

CC1(CCC2=C3C(=C(C=C2O1)OCC(=O)NC4=CC=CC=C4C(=O)N)C(=CC(=O)O3)C5=CC=CC=C5)C

Solubility

not available

Canonical SMILES

CC1(CCC2=C3C(=C(C=C2O1)OCC(=O)NC4=CC=CC=C4C(=O)N)C(=CC(=O)O3)C5=CC=CC=C5)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.